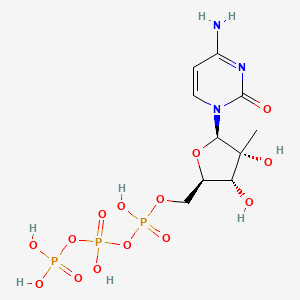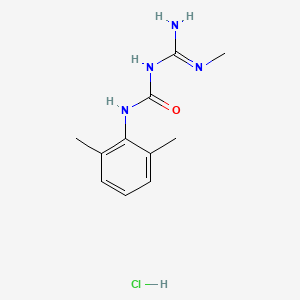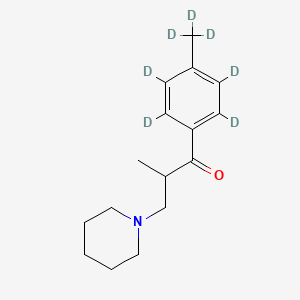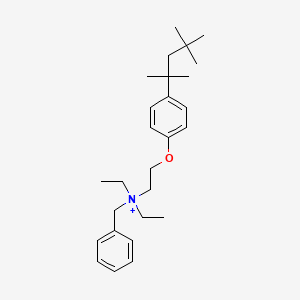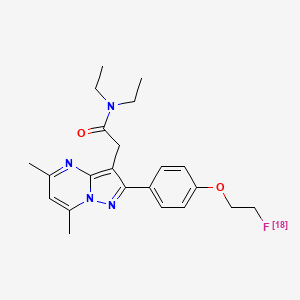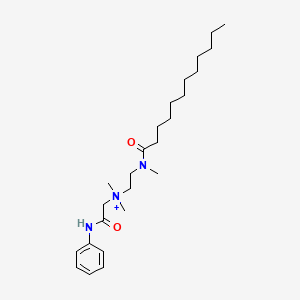
Dofamium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a quaternary ammonium compound that has been studied for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DOFAMIUM involves the reaction of aniline with dodecanoyl chloride in the presence of a base to form the intermediate dodecanoyl aniline. This intermediate is then reacted with N,N-dimethyl-2-oxoethanaminium chloride under controlled conditions to yield this compound chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: DOFAMIUM undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Corresponding oxides and by-products.
Reduction: Reduced forms of this compound.
Substitution: Substituted ammonium compounds.
Scientific Research Applications
DOFAMIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe in cellular studies.
Medicine: Investigated for its potential therapeutic effects in neuromuscular disorders.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of DOFAMIUM involves its interaction with cellular membranes and receptors. As a quaternary ammonium compound, it can bind to nicotinic acetylcholine receptors, leading to the modulation of ion channels and neurotransmitter release. This interaction affects cellular signaling pathways and can result in various physiological effects .
Comparison with Similar Compounds
Succinylcholine: Another quaternary ammonium compound used as a neuromuscular blocking agent.
Pancuronium: A non-depolarizing neuromuscular blocking agent with a similar structure.
Atracurium: A benzylisoquinolinium compound with neuromuscular blocking properties.
Uniqueness of DOFAMIUM: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its long alkyl chain and quaternary ammonium group contribute to its unique binding properties and physiological effects .
Properties
CAS No. |
757883-80-0 |
|---|---|
Molecular Formula |
C25H44N3O2+ |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium |
InChI |
InChI=1S/C25H43N3O2/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23/h13-15,17-18H,5-12,16,19-22H2,1-4H3/p+1 |
InChI Key |
UYXUGCPDSUDDGI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




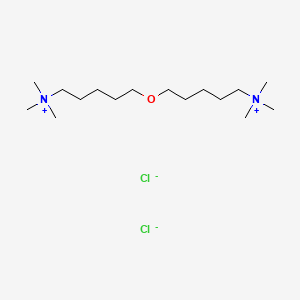
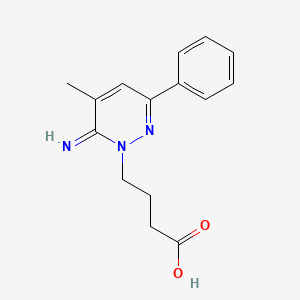
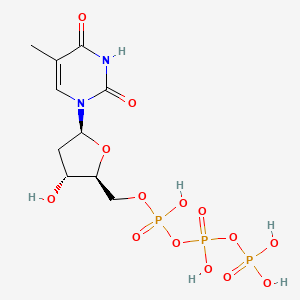
![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
